molecular formula C9H15NO B6758149 N,N-dimethylcyclohex-3-ene-1-carboxamide

N,N-dimethylcyclohex-3-ene-1-carboxamide

Cat. No.: B6758149
M. Wt: 153.22 g/mol
InChI Key: GSXCZWUSNQLUJZ-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohex-3-ene-1-carboxamide (CAS 88934-87-6), systematically named N,N,1,3-tetramethylcyclohex-3-ene-1-carboxamide, is a cyclohexene derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen and additional methyl groups at the 1- and 3-positions of the cyclohexene ring (Figure 1). Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol . The compound’s synthesis likely involves alkylation of a cyclohexene-carboxylic acid precursor, followed by amidation with dimethylamine. Evidence from related brominated analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) suggests that methyl iodide and sodium hydride (NaH) in dimethylformamide (DMF) are key reagents for introducing methyl groups at reactive sites .

Properties

IUPAC Name

N,N-dimethylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXCZWUSNQLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylcyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with dimethylamine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Continuous flow methods have been explored for the efficient and scalable production of related compounds, which could be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-dimethylcyclohex-3-ene-1-amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Studied for its antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism by which N,N-dimethylcyclohex-3-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by mimicking the substrate or transition state, thereby blocking the enzyme’s active site . The compound’s cyclic structure and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N,N-dimethylcyclohex-3-ene-1-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
N,N,1,3-Tetramethylcyclohex-3-ene-1-carboxamide C₁₁H₁₉NO 181.27 N,N-dimethyl; 1,3-dimethyl on cyclohexene High lipophilicity (predicted)
3-Amino-N,N-dimethylcyclohexane-1-carboxamide C₉H₁₇N₂O 169.25 N,N-dimethyl; 3-amino on cyclohexane Predicted CCS [M+H]⁺: 139.8 Ų
N-(2-Hydroxyethyl)cyclohex-3-ene-1-carboxamide C₉H₁₅NO₂ 169.22 2-hydroxyethyl amide Enhanced solubility (via H-bonding)
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄BrNO 280.16 N-methyl, N-phenyl; 2-bromo mp 102–103.5 °C; Suzuki coupling precursor
Oxazolidinone-containing carboxamide (EP2697207B1) C₃₁H₃₁F₆N₂O₄ 633.59 Trifluoromethyl, oxazolidinone, methoxy Pharmaceutical patent (CNS applications)

Functional Group Impact on Properties and Reactivity

  • Lipophilicity : The tetramethyl substitution in the target compound likely enhances lipophilicity, making it suitable for membrane permeability studies. In contrast, the hydroxyethyl group in N-(2-hydroxyethyl)cyclohex-3-ene-1-carboxamide introduces hydrogen-bonding capacity, improving aqueous solubility .
  • Reactivity : Brominated analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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